molecular formula C10H10ClN3O2 B13660524 Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13660524
M. Wt: 239.66 g/mol
InChI Key: YZVAIPGOCHOJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the triazolopyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The presence of the triazole ring in its structure imparts unique chemical and biological properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and triethylamine to yield the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, and alkylamines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of various substituted triazolopyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines and other reduced derivatives.

Scientific Research Applications

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . In neuroprotection, it may modulate signaling pathways involved in inflammation and cell survival .

Comparison with Similar Compounds

Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can be compared with other triazolopyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-9-13-12-6(2)14(9)5-8(7)11/h4-5H,3H2,1-2H3

InChI Key

YZVAIPGOCHOJCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NN=C(N2C=C1Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.